Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-1-hydroxy-4-methylpentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Leu-Leu-Leucinol is synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protected amino acids, such as N-carbobenzyloxy (Z)-leucine, which are sequentially coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the reduction of the peptide aldehyde to the corresponding alcohol using reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of Z-Leu-Leu-Leucinol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Z-Leu-Leu-Leucinol undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The peptide bonds can undergo nucleophilic substitution reactions with nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Z-Leu-Leu-Leucinic acid.
Reduction: Z-Leu-Leu-Leucinol.
Substitution: Various substituted peptide derivatives.
Scientific Research Applications
Z-Leu-Leu-Leucinol has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Employed in studies investigating protein degradation pathways and their regulation.
Medicine: Utilized in cancer research to understand the role of proteasome inhibition in cancer cell apoptosis.
Industry: Applied in the development of proteasome inhibitors for therapeutic use.
Mechanism of Action
Z-Leu-Leu-Leucinol exerts its effects by selectively inhibiting the proteolytic activity of the 26S proteasome. The compound binds to the active site of the proteasome, preventing the degradation of ubiquitinated proteins. This inhibition leads to the accumulation of these proteins, which can induce apoptosis in cancer cells. The molecular targets include the proteasome subunits, and the pathways involved are primarily related to protein degradation and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Z-Leu-Leu-Leu-al: Another peptide aldehyde with similar proteasome inhibitory activity.
Z-Leu-Leu-Norvalinal: A peptide aldehyde with a slightly different amino acid sequence but similar inhibitory effects.
Uniqueness
Z-Leu-Leu-Leucinol is unique due to its specific amino acid sequence, which provides a high affinity for the proteasome active site. This specificity makes it a valuable tool in research focused on protein degradation and its implications in diseases .
Properties
Molecular Formula |
C26H43N3O5 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H43N3O5/c1-17(2)12-21(15-30)29(23(24(27)31)14-19(5)6)25(32)22(13-18(3)4)28-26(33)34-16-20-10-8-7-9-11-20/h7-11,17-19,21-23,30H,12-16H2,1-6H3,(H2,27,31)(H,28,33)/t21-,22-,23-/m0/s1 |
InChI Key |
IHSXCHGZCSWCSA-VABKMULXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CO)N([C@@H](CC(C)C)C(=O)N)C(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(CO)N(C(CC(C)C)C(=O)N)C(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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